molecular formula C19H21N5O3S B4062999 2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-METHYL-3-ISOXAZOLYL)BUTANAMIDE

2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-METHYL-3-ISOXAZOLYL)BUTANAMIDE

Cat. No.: B4062999
M. Wt: 399.5 g/mol
InChI Key: WLPRYRZXSWHYCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-METHYL-3-ISOXAZOLYL)BUTANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, an isoxazole ring, and a butanamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Scientific Research Applications

2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-METHYL-3-ISOXAZOLYL)BUTANAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-METHYL-3-ISOXAZOLYL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine and isoxazole intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of advanced techniques such as in-line conditioning systems can help streamline the preparation process by ensuring precise formulation and monitoring of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-METHYL-3-ISOXAZOLYL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Mechanism of Action

The mechanism of action of 2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-METHYL-3-ISOXAZOLYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-METHYL-3-ISOXAZOLYL)BUTANAMIDE stands out due to its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[6-amino-1-(3-methylphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-4-14(18(26)21-16-9-12(3)27-23-16)28-19-22-17(25)10-15(20)24(19)13-7-5-6-11(2)8-13/h5-10,14H,4,20H2,1-3H3,(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPRYRZXSWHYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NOC(=C1)C)SC2=NC(=O)C=C(N2C3=CC=CC(=C3)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-METHYL-3-ISOXAZOLYL)BUTANAMIDE
Reactant of Route 2
Reactant of Route 2
2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-METHYL-3-ISOXAZOLYL)BUTANAMIDE
Reactant of Route 3
2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-METHYL-3-ISOXAZOLYL)BUTANAMIDE
Reactant of Route 4
2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-METHYL-3-ISOXAZOLYL)BUTANAMIDE
Reactant of Route 5
2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-METHYL-3-ISOXAZOLYL)BUTANAMIDE
Reactant of Route 6
2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-METHYL-3-ISOXAZOLYL)BUTANAMIDE

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